molecular formula C17H11F4NO4S B2604980 methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291855-33-8

methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2604980
CAS No.: 1291855-33-8
M. Wt: 401.33
InChI Key: FBILDNWLIOCFCN-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the benzothiazine class. This compound is characterized by its complex structure, which includes a benzothiazine ring, a trifluoromethyl group, and a carboxylate ester. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps:

    Formation of the Benzothiazine Ring: The initial step often involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with a fluorinated aromatic aldehyde under acidic conditions to form the benzothiazine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the benzothiazine with methanol in the presence of an acid catalyst.

    Oxidation: The final step involves the oxidation of the sulfur atom in the benzothiazine ring to form the 1,1-dioxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the sulfur dioxide group.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structural features suggest it could be useful in the treatment of diseases where modulation of specific biological pathways is required.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the benzothiazine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate: Lacks the trifluoromethyl group, which may result in different biological activity.

    Methyl 6-chloro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate: Substitution of fluorine with chlorine can affect the compound’s reactivity and interaction with biological targets.

    Methyl 6-fluoro-4-[3-(methyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate: The absence of the trifluoromethyl group may reduce its potency in certain applications.

Uniqueness

Methyl 6-fluoro-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to the presence of both the trifluoromethyl group and the benzothiazine ring, which confer specific chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 6-fluoro-1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4NO4S/c1-26-16(23)15-9-22(12-4-2-3-10(7-12)17(19,20)21)13-8-11(18)5-6-14(13)27(15,24)25/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBILDNWLIOCFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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